![molecular formula C10H19NO5S B2831726 (4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, n-boc protected CAS No. 1206227-46-4](/img/structure/B2831726.png)
(4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, n-boc protected
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Overview
Description
“(4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, n-boc protected” is a compound that has been protected with a Boc group. The Boc group (tert-butyloxycarbonyl) is a common protecting group used in organic synthesis, particularly for the protection of amines . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. As a Boc-protected compound, it would be expected to be stable under a variety of conditions .Scientific Research Applications
Synthesis and Derivatization
- Synthesis of BOC-Protected Cyclic Sulfamidates : BOC-protected chiral cyclic sulfamidates, including compounds related to (4S)-2,2-dioxido-4-isopropyl-1,2,3-oxathiazolidine, were synthesized and used in alkylation reactions. These reactions produced cyclic sulfamidates with various N-alkyl substituents, demonstrating the compound's versatility in synthetic chemistry (Posakony, Grierson, & Tewson, 2002).
Asymmetric Synthesis
- Chiral Auxiliaries in Asymmetric Synthesis : N-Boc-1,3-oxazolidines, closely related to the queried compound, have been utilized as chiral auxiliaries for asymmetric synthesis. They are particularly effective for stereoselective transformations of prostereogenic C=C or C=O bonds, illustrating their importance in producing chiral molecules (Agami & Couty, 2004).
Polymer Science
- First Poly(2-oxazoline)s with Pendant Amino Groups : A new 2-oxazoline monomer with a Boc-protected amino function was synthesized, leading to well-defined homopolymers with narrow molar mass distributions. This development in polymer science demonstrates the potential of Boc-protected oxazolidines in creating advanced materials with specific properties (Cesana et al., 2006).
Peptide Chemistry
- Oxazolidine-Containing Peptides : Research on oxazolidine-containing peptides, which are structurally similar to (4S)-2,2-dioxido-4-isopropyl-1,2,3-oxathiazolidine, has shown that these compounds can fold into ordered structures. This property is crucial in the design of peptides with specific functions and shapes, emphasizing the role of oxazolidines in peptide chemistry (Tomasini & Luppi, 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl (4S)-2,2-dioxo-4-propan-2-yloxathiazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-7(2)8-6-15-17(13,14)11(8)9(12)16-10(3,4)5/h7-8H,6H2,1-5H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEXSIHWPAKSOP-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COS(=O)(=O)N1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1206227-46-4 |
Source
|
Record name | (4S)-2,2-Dioxido-4- isopropyl -1,2,3-oxathiazolidine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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